molecular formula C19H14ClN3OS B2749486 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide CAS No. 897457-94-2

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide

Cat. No.: B2749486
CAS No.: 897457-94-2
M. Wt: 367.85
InChI Key: PTRNZGVHYLJTPA-UHFFFAOYSA-N
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Description

2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide (CAS 897457-94-2) is a synthetic compound with a molecular formula of C19H14ClN3OS and a molecular weight of 367.85 g/mol . This chemical features a fused imidazo[2,1-b][1,3]thiazole core structure, which is substituted with a 4-chlorophenyl group at the 6-position and an N-phenylacetamide moiety at the 3-position . The imidazo[2,1-b][1,3]thiazole scaffold is of significant interest in medicinal chemistry, as derivatives of this heterocyclic system have been scientifically demonstrated to exhibit a broad spectrum of biological activities . Published literature indicates that compounds within this class possess potent immunomodulatory, antibacterial, and antiviral properties, making them valuable tools for infectious disease research . Furthermore, this structural class has shown promising antitumoral and antiinflammatory activities, providing researchers with opportunities to explore novel mechanisms of action in oncology and immunology . The presence of the 4-chlorophenyl group is a common feature in many bioactive molecules and can be critical for enhancing target binding through hydrophobic interactions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c20-14-8-6-13(7-9-14)17-11-23-16(12-25-19(23)22-17)10-18(24)21-15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRNZGVHYLJTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide typically involves the following steps :

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-chlorobenzaldehyde and thiosemicarbazide can form the imidazo[2,1-b][1,3]thiazole core.

    Acetylation: The imidazo[2,1-b][1,3]thiazole core is then acetylated using acetic anhydride to introduce the acetamide group.

    N-Phenylation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide possess activity against various bacterial strains and fungi. For instance, a study highlighted that derivatives of thiazole compounds demonstrated promising results against both Gram-positive and Gram-negative bacteria as well as fungal species .

2. Anticancer Properties
The anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives has been extensively studied. The compound has shown efficacy against several human cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2). In vitro assays revealed that certain derivatives exhibited cytotoxic effects by inhibiting cell proliferation and inducing apoptosis . The structure-activity relationship suggests that modifications to the imidazo[2,1-b][1,3]thiazole scaffold can enhance anticancer activity.

3. Anti-inflammatory Effects
Imidazo[2,1-b][1,3]thiazole compounds have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship

The biological activity of this compound is influenced by its molecular structure. The presence of the chlorophenyl group and the thiazole-imidazole framework contributes to its pharmacological profile. Studies have shown that variations in substituents can significantly affect the compound's binding affinity to biological targets .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Screening : A study conducted on various imidazo[2,1-b][1,3]thiazole derivatives demonstrated that certain compounds exhibited high antimicrobial activity against resistant strains of bacteria. The results indicated a potential for developing new antibiotics based on this scaffold .
  • Cytotoxicity Assays : In a series of cytotoxicity tests against human cancer cell lines, this compound showed significant inhibition rates compared to control groups. These findings support its development as a lead compound for anticancer drug discovery .

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound targets various enzymes and receptors involved in cell growth and proliferation. For instance, it has been shown to inhibit protein kinases and other enzymes critical for cancer cell survival.

    Pathways Involved: The compound interferes with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. It also affects the NF-κB pathway, which plays a role in inflammation and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The imidazo[2,1-b]thiazole scaffold allows extensive structural diversification. Below is a comparative analysis of analogs with modifications to the aryl, pyridinyl, and acetamide substituents (Table 1):

Table 1. Key Analogs of 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide

Compound Name / ID Substituents (R₁, R₂) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Notable Bioactivity
Target Compound R₁: 4-Cl-C₆H₄; R₂: C₆H₅ 367.85 N/A N/A Under investigation
5f R₁: 4-Cl-C₆H₄; R₂: 6-Cl-pyridin-3-yl 429.29 72 215–217 Antibacterial
5g R₁: 4-Cl-C₆H₄; R₂: 6-F-pyridin-3-yl 413.83 74 211–213 Antibacterial
5l R₁: 4-Cl-C₆H₄; R₂: 4-methoxybenzyl-piperazinyl-pyridin-3-yl 573.18 72 116–118 Anticancer (IC₅₀: 1.4 µM vs. MDA-MB-231)
CITCO R₁: 4-Cl-C₆H₄; R₂: Oxime derivative 457.71 N/A N/A CAR receptor agonist
N2-arylidene hydrazides (3a-j) R₁: 4-Cl-C₆H₄; R₂: Arylidene hydrazide ~300–350 70–85 108–230 Antibacterial, antitubercular
Key Observations:
  • Pyridinyl vs. Phenyl Acetamide : Analogs with pyridinyl substituents (e.g., 5f, 5g) exhibit higher melting points (211–217°C) compared to phenyl derivatives, likely due to enhanced hydrogen bonding .
  • Piperazinyl Modifications : Introducing a 4-methoxybenzyl-piperazinyl group (5l) significantly improves anticancer potency, with a 3.7-fold lower IC₅₀ than sorafenib against MDA-MB-231 cells .
  • Functional Group Impact : Replacement of acetamide with hydrazide (3a-j) shifts activity toward antibacterial targets (e.g., Staphylococcus aureus MIC: 8–32 µg/mL) .
Anticancer Activity:
  • Compound 5l: Demonstrates selective cytotoxicity against triple-negative breast cancer (MDA-MB-231, IC₅₀ = 1.4 µM) compared to hepatocellular carcinoma (HepG2, IC₅₀ = 22.6 µM). This selectivity is attributed to VEGFR2 inhibition (5.72% at 20 µM) .
  • CITCO : A structurally distinct analog acting as a human constitutive androstane receptor (CAR) agonist, highlighting the scaffold’s versatility in targeting nuclear receptors .
Antibacterial and Antitubercular Activity:
  • Hydrazide Derivatives (3a-j) : Exhibit broad-spectrum activity against Mycobacterium tuberculosis (MIC: 16–64 µg/mL) and Gram-positive bacteria, likely due to membrane disruption via hydrophobic interactions .
  • Pyridinyl Acetamides (5f, 5g): Moderate activity against Pseudomonas aeruginosa (MIC: 32–64 µg/mL), with fluorinated analogs (5g) showing marginally improved efficacy .

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide is part of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C19H16ClN3S
  • Molecular Weight : 353.86 g/mol
  • CAS Number : 338404-63-0

Biological Activities

Imidazo[2,1-b][1,3]thiazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Antimicrobial Activity : Several studies have demonstrated that compounds in this class possess significant antibacterial and antifungal properties. For instance, a study indicated that related thiazole compounds showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 6.25 mg/mL to 12.5 mg/mL .
  • Acetylcholinesterase Inhibition : The compound has shown promising results as an acetylcholinesterase (AChE) inhibitor. In vitro studies reported an IC50 value of 0.0245 mg/mL for a closely related derivative, indicating strong potential for treating neurodegenerative diseases like Alzheimer's .
  • Antitumoral Activity : Imidazo[2,1-b][1,3]thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of approximately 1.61 µg/mL against certain tumor cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The ability to inhibit enzymes such as AChE is critical for its potential use in treating cognitive disorders. The binding affinity and interaction with the active site of AChE are crucial for its inhibitory action.
  • Cell Cycle Arrest and Apoptosis : Studies suggest that imidazo[2,1-b][1,3]thiazole derivatives induce cell cycle arrest and apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antimycobacterial Activity

In a study evaluating the antimycobacterial activity of thiazole derivatives including the target compound, it was found that certain derivatives displayed significant inhibition against Mycobacterium tuberculosis. The most active derivative had an MIC value of 6.25 mg/mL .

Study 2: AChE Inhibition

Research conducted on imidazo[2,1-b][1,3]thiazole derivatives indicated that modifications at specific positions significantly enhanced AChE inhibitory activity. The study highlighted that compounds with N-phenethyl substitutions were particularly effective .

Data Table

Activity TypeCompoundIC50/MIC (mg/mL)
Antimycobacterial2-[6-(4-chlorophenyl)...6.25
Acetylcholinesterase InhibitorRelated derivative0.0245
CytotoxicityRelated thiazole derivative1.61

Q & A

Q. What are the standard synthetic routes for 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide, and how can intermediates be characterized?

The compound is typically synthesized via multi-step reactions involving condensation of substituted thiazole precursors with arylacetamide derivatives. For example, intermediates like 2-aminoimidazo[2,1-b]thiazoles are reacted with chloroacetamide derivatives under reflux conditions in ethanol or DMF. Structural confirmation of intermediates is achieved using IR (to detect NH/CO stretches), 1^1H/13^{13}C NMR (to verify regiochemistry), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Purity is assessed via HPLC with UV detection (λ = 254 nm), while structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm1^{-1}, N-H stretches at ~3300 cm1^{-1}).
  • NMR : 1^1H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and acetamide methylene protons (δ 3.8–4.2 ppm). 13^{13}C NMR confirms carbonyl carbons (δ ~170 ppm).
  • X-ray crystallography (if crystals are obtainable): Provides unambiguous confirmation of molecular geometry and substituent orientation .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Ethanol and DMF are common solvents due to their ability to dissolve polar intermediates. Reflux temperatures (70–100°C) and catalytic agents like POCl3_3 (for cyclization) or triethylamine (for acid scavenging) are frequently employed. Yields can be improved by optimizing molar ratios (e.g., 1:1.2 for thiazole:acetamide) and reaction time (12–24 hours) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Molecular docking (e.g., using AutoDock Vina) against target proteins (e.g., acetylcholinesterase) identifies key interactions, such as π-π stacking between the 4-chlorophenyl group and aromatic residues (e.g., Trp286 in AChE). Density Functional Theory (DFT) calculations (at the B3LYP/6-31G* level) predict electronic properties like HOMO-LUMO gaps, which correlate with reactivity and binding affinity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., acetylcholinesterase inhibition) may arise from assay conditions (pH, temperature) or structural analogs. Mitigation strategies include:

  • Standardized assays : Use identical enzyme sources (e.g., human recombinant AChE) and buffer systems.
  • SAR analysis : Compare substituent effects (e.g., 4-Cl vs. 4-F phenyl) on activity.
  • Meta-analysis : Pool data from multiple studies to identify trends .

Q. How can synthetic yield be improved while minimizing side products?

  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) enhance coupling efficiency.
  • Solvent optimization : Switch from ethanol to acetonitrile for better solubility of hydrophobic intermediates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves regioselectivity .

Q. What role does polymorphism play in the compound’s physicochemical properties?

Polymorphs can alter solubility and bioavailability. Techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify crystalline forms. For example, a high-melting polymorph (mp >250°C) may exhibit lower aqueous solubility but enhanced thermal stability, impacting formulation design .

Q. How can derivatives be designed to improve metabolic stability?

  • Bioisosteric replacement : Substitute the acetamide group with a sulfonamide to resist hydrolysis.
  • Steric shielding : Introduce methyl groups ortho to the chlorine atom to block cytochrome P450 oxidation.
  • LogP optimization : Replace the phenyl group with a pyridyl moiety to enhance hydrophilicity (clogP reduction from 3.5 to 2.1) .

Q. What advanced analytical methods characterize degradation products under stress conditions?

  • LC-MS/MS : Identifies hydrolytic (e.g., cleavage of the acetamide bond) or oxidative (e.g., hydroxylation of the chlorophenyl group) degradation products.
  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions to simulate stability challenges .

Q. How do structural modifications impact binding kinetics in target proteins?

Surface plasmon resonance (SPR) assays reveal that adding a methoxy group to the phenylacetamide moiety increases residence time (from 120 s to 300 s) due to hydrogen bonding with Thr124 in the target protein. Molecular dynamics simulations (50 ns trajectories) further validate stable binding conformations .

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